molecular formula C24H23FN4O2 B14926381 1-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14926381
M. Wt: 418.5 g/mol
InChI Key: HSYVPMHGBUSYPB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced via nucleophilic substitution reactions.

    Carboxamide formation: The final step involves the formation of the carboxamide group through amide coupling reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrazolopyridine core.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential therapeutic uses.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolopyridine derivatives:

    This compound: This compound is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which may enhance its pharmacological properties.

    Similar Compounds: Other derivatives may include variations in the substituents on the aromatic rings or the pyrazolopyridine core, leading to differences in their chemical and biological properties.

Properties

Molecular Formula

C24H23FN4O2

Molecular Weight

418.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H23FN4O2/c1-14-13-21(24(30)27-15(2)17-5-11-20(31-4)12-6-17)22-16(3)28-29(23(22)26-14)19-9-7-18(25)8-10-19/h5-13,15H,1-4H3,(H,27,30)

InChI Key

HSYVPMHGBUSYPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC(C)C4=CC=C(C=C4)OC

Origin of Product

United States

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